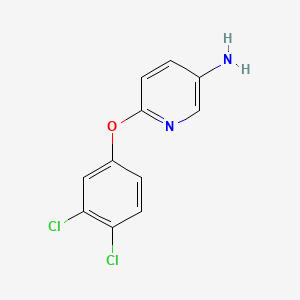

3-Pyridinamine, 6-(3,4-dichlorophenoxy)-

Description

3-Pyridinamine, 6-(3,4-dichlorophenoxy)- (CAS: 25935-30-2) is a pyridine derivative characterized by a dichlorophenoxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₈Cl₂N₂O, with an average molecular mass of 271.10 g/mol .

Properties

CAS No. |

25935-30-2 |

|---|---|

Molecular Formula |

C11H8Cl2N2O |

Molecular Weight |

255.1 g/mol |

IUPAC Name |

6-(3,4-dichlorophenoxy)pyridin-3-amine |

InChI |

InChI=1S/C11H8Cl2N2O/c12-9-3-2-8(5-10(9)13)16-11-4-1-7(14)6-15-11/h1-6H,14H2 |

InChI Key |

VISQAAUSWBVTLK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OC2=NC=C(C=C2)N)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C=C1OC2=NC=C(C=C2)N)Cl)Cl |

Other CAS No. |

25935-30-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

6-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS: 85686-48-2)

- Molecular Formula : C₁₁H₈Cl₂N₂O (identical to the target compound).

- Key Differences: The chlorine atoms on the phenoxy group are positioned at 2,4 instead of 3,4.

4-(3,4-Dichlorophenyl)-6-phenyl-2-pyrimidinamine (CAS: 1354931-04-6)

- Molecular Formula : C₁₆H₁₁Cl₂N₃.

- Structural Divergence : Replaces the pyridine ring with a pyrimidine ring and adds a phenyl group at the 6-position. The pyrimidine core enhances hydrogen-bonding capacity, making it more suitable for pharmaceutical applications (e.g., kinase inhibitors) .

Substituted Pyridazine Derivatives

3-Chloro-6-(3,4-dimethylphenoxy)pyridazine (CAS: 79232-77-2)

- Molecular Formula : C₁₂H₁₁ClN₂O.

- Comparison: The pyridazine ring (two adjacent nitrogen atoms) increases polarity and boiling point (387.3°C predicted) compared to pyridine derivatives. The dimethylphenoxy group introduces steric hindrance, reducing bioavailability but improving thermal stability .

Halogenated Pyridine Derivatives

3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS: 79614-87-2)

- Molecular Formula : C₁₃H₅Cl₃F₆N₄O₄.

- Functional Complexity: Incorporates trifluoromethyl and nitro groups, enhancing lipophilicity and resistance to metabolic degradation. This compound is optimized for use as a pre-emergent herbicide, contrasting with the simpler dichlorophenoxy-pyridinamine’s narrower applications .

Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 3-Pyridinamine, 6-(3,4-dichlorophenoxy)- | 271.10 | Not reported | 3.2 |

| 6-(2,4-Dichlorophenoxy)pyridin-3-amine | 271.10 | Not reported | 3.5 |

| 3-Chloro-6-(3,4-dimethylphenoxy)pyridazine | 234.68 | 387.3 | 2.8 |

Application Contexts

- Agricultural Use: The dichlorophenoxy group is common in herbicides (e.g., DCPTA in ), though the target compound’s efficacy remains less documented compared to commercial analogs like 2,4-D .

- Pharmaceutical Potential: Pyrimidinamine derivatives (e.g., ) show stronger candidacy for drug development due to enhanced binding to biological targets .

Preparation Methods

Base-Catalyzed Etherification

The most direct synthetic route involves a nucleophilic aromatic substitution (SNAr) between 6-chloropyridin-3-amine and 3,4-dichlorophenol under basic conditions. The reaction proceeds via deprotonation of the phenol by a strong base (e.g., potassium carbonate or cesium carbonate), generating a phenoxide ion that attacks the electron-deficient pyridine ring at position 6.

Typical Procedure :

A mixture of 6-chloropyridin-3-amine (1.0 equiv), 3,4-dichlorophenol (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv) in dimethylformamide (DMF) is heated at 120°C for 12–24 hours under nitrogen. The reaction is monitored by TLC (EtOAc/hexanes 1:1), and upon completion, the mixture is cooled, filtered, and concentrated. The crude product is purified via column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield 3-pyridinamine, 6-(3,4-dichlorophenoxy)- as a white solid.

Key Parameters :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Elevated temperatures (100–150°C) are required to overcome the activation energy of the SNAr mechanism.

- Base Selection : Cs2CO3 outperforms K2CO3 in reactions requiring milder conditions due to its superior solubility in DMF.

Protection-Deprotection Strategy for Amine Functionalization

Carbamate Protection of the Amine Group

To prevent undesired side reactions (e.g., oxidation or self-coupling), the amine group in 6-chloropyridin-3-amine is often protected as a carbamate prior to etherification.

Step 1: Protection with Methyl Chloroformate

6-Chloropyridin-3-amine is treated with methyl chloroformate (1.2 equiv) and sodium bicarbonate (1.5 equiv) in tetrahydrofuran (THF) at 0°C. The reaction forms methyl (6-chloropyridin-3-yl)carbamate, which is isolated via filtration and dried under vacuum.

Step 2: SNAr Reaction with 3,4-Dichlorophenol

The protected intermediate undergoes SNAr with 3,4-dichlorophenol under conditions analogous to Section 1.1.

Step 3: Deprotection with Hydrochloric Acid

The carbamate group is cleaved by stirring the product in 6 M HCl at 60°C for 2 hours, yielding the free amine.

Advantages :

- Improves reaction yield by preventing amine participation in side reactions.

- Compatible with scalable industrial processes.

Reduction of Nitro Precursors

Nitro-to-Amine Reduction Pathway

An alternative route involves synthesizing 6-(3,4-dichlorophenoxy)pyridine-3-nitrobenzene followed by catalytic hydrogenation to reduce the nitro group to an amine.

Synthesis of 6-(3,4-Dichlorophenoxy)pyridine-3-nitrobenzene :

6-Chloropyridine-3-nitrobenzene reacts with 3,4-dichlorophenol under SNAr conditions (K2CO3, DMF, 110°C, 18 hours).

Reduction with Palladium on Carbon :

The nitro intermediate (1.0 equiv) is dissolved in ethanol and hydrogenated under H2 (1 atm) using 10% Pd/C (0.1 equiv) at room temperature for 6 hours. The catalyst is filtered, and the solvent is evaporated to afford the target compound.

Yield Optimization :

- Catalyst Loading : 5–10% Pd/C balances cost and efficiency.

- Solvent Choice : Ethanol or methanol ensures optimal catalyst activity.

Copper-Catalyzed Ullmann Coupling

Coupling of Halogenated Pyridines with Phenols

While less common than SNAr, Ullmann-type coupling offers a transition metal-catalyzed approach. A mixture of 6-bromopyridin-3-amine, 3,4-dichlorophenol, copper(I) iodide (0.1 equiv), and trans-N,N′-dimethylcyclohexane-1,2-diamine (0.2 equiv) in DMSO is heated at 100°C for 24 hours to form the desired ether.

Limitations :

- Higher catalyst costs compared to SNAr.

- Requires rigorous exclusion of moisture and oxygen.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable the continuous synthesis of 3-pyridinamine, 6-(3,4-dichlorophenoxy)- with enhanced safety and yield. A representative setup involves:

- Reactor 1 : Protection of 6-chloropyridin-3-amine with methyl chloroformate.

- Reactor 2 : SNAr reaction with 3,4-dichlorophenol at 130°C.

- Reactor 3 : Acidic deprotection.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| SNAr (Unprotected) | 65–75 | 95–98 | High | 120–150 |

| Protection-Deprotection | 80–85 | 98–99 | Moderate | 180–220 |

| Nitro Reduction | 70–78 | 90–95 | Low | 200–250 |

| Ullmann Coupling | 60–68 | 85–90 | Low | 300–350 |

Data synthesized from Refs.

Q & A

Q. What are the critical considerations for synthesizing 3-Pyridinamine, 6-(3,4-dichlorophenoxy)- in laboratory settings?

Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, halogenated intermediates (e.g., 3,4-dichlorophenol) must be handled under inert atmospheres to prevent hydrolysis. Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol. Waste management protocols, such as segregating halogenated byproducts, are essential to comply with environmental safety standards .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 295.03) and fragmentation patterns.

- Infrared (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. How can researchers mitigate interference from byproducts during synthesis?

Answer: Byproducts such as dichlorinated isomers or oxidized quinones can arise during etherification or amine protection steps. Techniques include:

- TLC Monitoring: Track reaction progress using silica plates with UV visualization.

- Selective Extraction: Use pH-dependent liquid-liquid extraction (e.g., acidic conditions to protonate the amine for separation).

- HPLC Purification: Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .

Advanced Research Questions

Q. What experimental strategies optimize reaction yields for 3-Pyridinamine derivatives under varying substituents?

Answer: Employ a Design of Experiments (DOE) approach to test variables:

- Catalyst Screening: Evaluate Pd/C vs. CuI for Ullmann-type couplings.

- Solvent Effects: Compare DMF (polar aprotic) vs. toluene (non-polar) for ether formation.

- Temperature Gradients: Use microwave-assisted synthesis to accelerate kinetics.

Statistical tools like ANOVA identify significant factors, while computational models (e.g., DFT) predict regioselectivity .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

Answer:

- Re-optimize Computational Parameters: Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT calculations.

- Validate Experimentally: Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns.

- Error Analysis: Quantify deviations (e.g., RMSD < 0.5 Å for X-ray vs. computed structures). Discrepancies often arise from solvation effects or crystal packing forces .

Q. What methodologies are recommended for assessing the compound’s biological activity in in vitro systems?

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.

- Cellular Uptake Studies: Radiolabel the compound (¹⁴C or ³H) and quantify intracellular accumulation via scintillation counting.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can researchers analyze degradation pathways under environmental conditions?

Answer:

- Photolysis Studies: Expose to UV light (λ = 254 nm) in aqueous solutions and identify products via GC-MS.

- Hydrolytic Stability: Test at pH 2 (simulating stomach acid) and pH 9 (intestinal conditions) for 24–72 hours.

- Oxidative Stress: Use Fenton’s reagent (Fe²⁺/H₂O₂) to mimic hydroxyl radical-mediated degradation .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

Answer:

- Flow Chemistry: Continuous reactors minimize batch variability and improve heat transfer.

- Process Analytical Technology (PAT): Implement in-line IR or Raman probes for real-time monitoring.

- Crystallization Engineering: Optimize cooling rates and anti-solvent addition to control polymorph formation .

Q. How can computational models guide the design of analogs with enhanced stability?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding to identify steric clashes or unfavorable interactions.

- QSAR Modeling: Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with experimental half-lives.

- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

Q. What protocols ensure reproducibility in multi-step synthetic routes?

Answer:

- Standard Operating Procedures (SOPs): Document inert gas purging, drying times, and quenching sequences.

- Intermediate Characterization: Validate each step with melting points and LC-MS before proceeding.

- Collaborative Validation: Share protocols with independent labs for cross-verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.